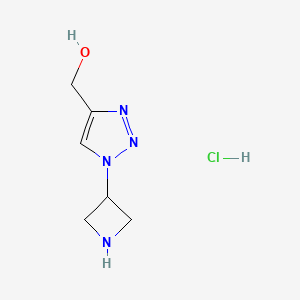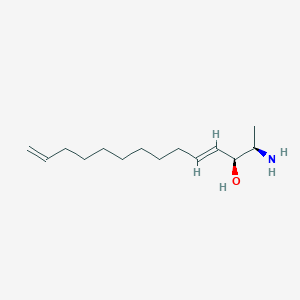
(1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Übersicht
Beschreibung
(1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an azetidine ring, a triazole ring, and a methanol group, making it a versatile molecule for various chemical reactions and applications.
Wirkmechanismus
Target of Action
The primary targets of (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochlorideCompounds with a 1,2,3-triazole ring have been known to exhibit a wide range of biological activities . They can form hydrogen bonds, which is important for binding with biological targets .
Mode of Action
The exact mode of action of This compoundThe presence of the 1,2,3-triazole ring in compounds makes them attractive for screening for biological activity, as it is an isostere of the amide bond and is resistant to metabolic degradation .
Biochemical Pathways
The specific biochemical pathways affected by This compound1,2,3-triazole derivatives have been used in the synthesis of compounds that exhibited various biological activities, affecting a range of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compoundThe presence of the 1,2,3-triazole ring in compounds can enhance their metabolic stability , which could potentially impact their bioavailability.
Result of Action
The specific molecular and cellular effects of This compound1,2,3-triazole derivatives have been known to exhibit a wide range of biological activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compoundThe stability of the compound at room temperature is indicated , suggesting that it may be stable under normal environmental conditions.
Biochemische Analyse
Biochemical Properties
(1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic profile of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This compound can also interact with DNA and RNA, influencing gene expression by modulating transcription and translation processes. Additionally, this compound can affect the stability and degradation of proteins by interacting with ubiquitin-proteasome pathways .
Temporal Effects in Laboratory Settings
The stability and effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard storage conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, this compound can have therapeutic effects, such as modulating metabolic pathways and reducing inflammation. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in detoxification processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of key metabolites. The compound’s impact on metabolic pathways can have significant implications for its therapeutic and toxicological properties .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, it can be transported into the mitochondria, where it may influence mitochondrial function and energy metabolism .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it can be targeted to the endoplasmic reticulum, affecting protein folding and secretion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as sodium ascorbate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the cycloaddition process, and the product is purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
(1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted azetidines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is used as a probe to study enzyme activities and protein interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol dihydrochloride
- (1-azetidin-3-ylmethyl-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Uniqueness
Compared to similar compounds, (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride offers a unique combination of structural features that enhance its reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and form stable complexes with metal ions sets it apart from other related compounds .
Eigenschaften
IUPAC Name |
[1-(azetidin-3-yl)triazol-4-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.ClH/c11-4-5-3-10(9-8-5)6-1-7-2-6;/h3,6-7,11H,1-2,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMLJVWFJJNNSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=C(N=N2)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B3034239.png)

![3-Azabicyclo[3.1.1]heptan-6-one hydrochloride](/img/structure/B3034241.png)


![4-[(3-Chlorophenoxy)methyl]benzoic acid](/img/structure/B3034246.png)
![2-amino-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B3034247.png)
![12-hydroxy-19-(4-hydroxy-3-methylbut-2-enyl)-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaene-14,18-dione](/img/structure/B3034248.png)





![2-cyano-N-[3-(diethylamino)propyl]acetamide](/img/structure/B3034259.png)
